molecular formula C59H62Cl2N8O23 B105377 Desleucyl vancomycin CAS No. 115236-65-2

Desleucyl vancomycin

Katalognummer B105377
CAS-Nummer: 115236-65-2
Molekulargewicht: 1322.1 g/mol
InChI-Schlüssel: SSCUQZZTTLVMFJ-LCEIAXBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desleucyl vancomycin is a derivative of the glycopeptide antibiotic vancomycin . It is created by the removal of N-methyl-leucine from vancomycin through Edman degradation . This modification results in a compound that retains antimicrobial activities, despite the damaged D-Ala-D-Ala binding site .


Synthesis Analysis

The synthesis of Desleucyl vancomycin involves the removal of N-methyl-leucine from vancomycin through a process known as Edman degradation . This process significantly weakens the dipeptide binding to the aglycon structure .


Molecular Structure Analysis

The molecular structure of Desleucyl vancomycin is similar to that of vancomycin, but without the N-methyl-leucine residue . The removal or chemical modification of N-methyl-leucine significantly weakens the dipeptide binding to the aglycon structure .


Chemical Reactions Analysis

Desleucyl vancomycin inhibits the transglycosylation process required for peptidoglycan synthesis in bacteria . It retains equivalent potency in these assays, whereas desleucyl-vancomycin is inactive .

Wissenschaftliche Forschungsanwendungen

Insights into Key Interactions and Structural Modifications

Desleucyl vancomycin, a modification of vancomycin by removing N-methyl-leucine, shows significant changes in antimicrobial activity. The alteration in the N-methyl-leucine residue is critical for dipeptide binding in vancomycin. Molecular dynamics simulations have revealed that this modification significantly weakens the dipeptide binding to the aglycon structure of vancomycin, providing insights into the glycopeptide–peptidoglycan binding interactions (Wang et al., 2018).

Application in Understanding Transglycosylation Inhibition

Research has shown that chlorobiphenyl-desleucyl-vancomycin, a derivative of desleucyl vancomycin, can inhibit peptidoglycan synthesis in bacteria at the transglycosylation stage without binding to dipeptide. This suggests a potential application of desleucyl vancomycin derivatives in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms (Goldman et al., 2000).

Role in Developing Antibiotics against Resistant Bacteria

Investigations into vancomycin dimers have indicated that covalent dimers of damaged vancomycin (desleucyl) maintain good activity against vancomycin-resistant enterococci (VRE), despite a loss in affinity towards model peptides. This suggests that desleucyl vancomycin and its derivatives could play a role in developing strategies to combat VRE (Jain et al., 2003).

Exploring the Mechanisms of Vancomycin Resistance

Desleucyl vancomycin contributes to understanding the mechanisms of vancomycin resistance. Studies have utilized derivatives of desleucyl vancomycin to analyze how bacteria develop resistance to vancomycin by altering cell wall structure and metabolism (Weigel et al., 2003).

Analyzing Peptidoglycan Composition Changes

Research involving desleucyl-oritavancin, a derivative of desleucyl vancomycin, has enabled the study of changes in the peptidoglycan composition of Staphylococcus aureus. This has provided insights into the action of glycopeptide antibiotics and their impact on bacterial cell walls (Chang et al., 2017).

Zukünftige Richtungen

The presence of a secondary-binding site in Desleucyl vancomycin, which facilitates additional interactions with bacterial peptidoglycan, suggests potential for the modification of glycopeptides to increase their antimicrobial activities or the design of novel antibiotics against pathogenic Gram-positive bacteria .

Eigenschaften

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86)/t19-,29-,36+,38-,40+,41+,42+,43-,44-,45+,46+,47+,48-,50+,51+,58-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCUQZZTTLVMFJ-LCEIAXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H62Cl2N8O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1322.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desleucyl vancomycin

CAS RN

115236-65-2
Record name Vancomycin hexapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115236652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desleucyl vancomycin
Reactant of Route 2
Desleucyl vancomycin
Reactant of Route 3
Desleucyl vancomycin
Reactant of Route 4
Desleucyl vancomycin
Reactant of Route 5
Desleucyl vancomycin
Reactant of Route 6
Desleucyl vancomycin

Citations

For This Compound
64
Citations
RC Goldman, ER Baizman, CB Longley… - FEMS microbiology …, 2000 - academic.oup.com
… We evaluated the ability of vancomycin (V), desleucyl-vancomycin (desleucyl-V), chlorobiphenyl-vancomycin (CBP-V), and chlorobiphenyl-desleucyl-vancomycin (CBP-desleucyl-V) …
Number of citations: 73 academic.oup.com
F Wang, H Zhou, OP Olademehin, SJ Kim, P Tao - ACS omega, 2018 - ACS Publications
… The broad distribution with multiple basins for the desleucyl-vancomycin/PG complex supports that the PG binding by desleucyl-vancomycin is more flexible than that by vancomycin. …
Number of citations: 62 pubs.acs.org
MJ Kwun, G Novotna, AR Hesketh, L Hill… - Antimicrobial agents …, 2013 - Am Soc Microbiol
… teicoplanin to saturate and mask the d-Ala-d-Ala binding sites in nascent PG also blocked the transcriptional response to subsequent vancomycin exposure, and desleucyl vancomycin, …
Number of citations: 50 journals.asm.org
SS Printsevskaya, AY Pavlov… - Journal of medicinal …, 2002 - ACS Publications
Des-(N-methyl-d-leucyl)eremomycin was obtained by Edman degradation of eremomycin. Derivatives with a hydrophobic substituent at the exterior of the molecule were then …
Number of citations: 53 pubs.acs.org
RK Jain, J Trias, JA Ellman - Journal of the American Chemical …, 2003 - ACS Publications
… Desleucyl vancomycin (2) is not active against resistant or … tail-to-tail dimers of desleucyl vancomycin (3 and 4) by … activity against VRE over the monomer desleucyl vancomycin (2) (5.8−…
Number of citations: 48 pubs.acs.org
J Chang, L Coffman, SJ Kim - Chemical Communications, 2017 - pubs.rsc.org
… 2 Chemical structures of vancomycin and desleucyl-vancomycin (a), and oritavancin and des-Ori (b). (c) Membrane depolarization assay. Glycopeptide antibiotics were added to S. …
Number of citations: 8 pubs.rsc.org
JD Chang, EE Foster, AN Thadani… - Journal of …, 2017 - Am Soc Microbiol
… -filling models of vancomycin (left) and desleucyl-vancomycin (right) bound to PG. In the … -methylleucine (highlighted circle) and results in desleucyl-vancomycin with a damaged d-Ala–d…
Number of citations: 15 journals.asm.org
SJ Kim, M Singh, S Sharif, J Schaefer - Biochemistry, 2017 - ACS Publications
We have used solid-state nuclear magnetic resonance to characterize the exact nature of the dual mode of action of oritavancin in preventing cell-wall assembly in Staphylococcus …
Number of citations: 13 pubs.acs.org
GJ Patti, SJ Kim, TY Yu, E Dietrich, KSE Tanaka… - Journal of molecular …, 2009 - Elsevier
… The N-terminal N-methylleucyl residue, which is removed in desleucyl vancomycin and … Chlorobiphenyl-desleucyl-vancomycin inhibits the transglycosylation process required for …
Number of citations: 89 www.sciencedirect.com
OP Olademehin, KL Shuford, SJ Kim - Scientific Reports, 2022 - nature.com
… -binding site is evident in desleucyl-oritavancin, an Edman degradation product of oritavancin, still retaining its potency against Gram-positive bacteria, whereas desleucyl-vancomycin …
Number of citations: 3 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.